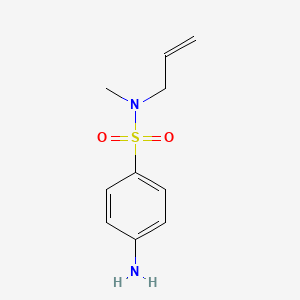

4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide

描述

属性

IUPAC Name |

4-amino-N-methyl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-3-8-12(2)15(13,14)10-6-4-9(11)5-7-10/h3-7H,1,8,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTBMMIMBYMXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:

Nitration and Reduction: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline.

Sulfonation: Aniline is sulfonated using sulfuric acid to form 4-aminobenzenesulfonic acid.

Alkylation: The sulfonic acid derivative is then alkylated with N-methyl-N-(prop-2-en-1-yl)amine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds.

科学研究应用

4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial and antifungal effects .

相似化合物的比较

Structural Comparison

The compound is compared to structurally related sulfonamides and benzamides (Table 1):

Table 1: Structural Features of Analogous Compounds

Key Observations :

- The amino group in the title compound distinguishes it from analogs with methyl (4a, 5a) or dimethylamino (6a) substituents.

Physicochemical Properties

- Lipophilicity: Allyl groups increase hydrophobicity. The title compound’s amino group may partially offset this, improving solubility compared to 4a or 5a .

- Stability : Allyl substituents can undergo isomerization or oxidation, necessitating inert storage conditions .

- Crystallinity : Sulfonamides like 6a form crystalline solids, while allyl derivatives (e.g., 4a) are often oils .

生物活性

4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides that have been widely studied for their therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group, which is critical for its biological activity. Sulfonamides typically exhibit a range of pharmacological effects due to their ability to interact with various biological targets.

Antimicrobial Activity

Sulfonamides are primarily known for their antimicrobial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. A study examining the structure-activity relationship (SAR) of various sulfonamide derivatives found that modifications at the amino group significantly affected their antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Inhibition of Carbonic Anhydrase : A series of studies have evaluated the binding affinity of sulfonamide derivatives to carbonic anhydrase enzymes (CA I, II, etc.). Results indicated that this compound showed significant inhibition against these enzymes, suggesting potential applications in treating conditions like glaucoma and edema .

- Cardiovascular Effects : Research utilizing isolated rat heart models assessed the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance. The findings suggested that certain modifications to the sulfonamide structure could lead to decreased perfusion pressure, indicating cardiovascular effects that warrant further investigation .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Theoretical studies using computational models (e.g., SwissADME) predicted favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for this compound .

Table: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Solubility | High |

| Lipophilicity | Moderate |

| Bioavailability | High |

| Metabolic Stability | Favorable |

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed for 4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide and its derivatives?

- Methodological Answer : Synthesis typically involves condensation reactions between sulfonyl chlorides and amines. For example, derivatives can be prepared by reacting 4-methylbenzenesulfonyl chloride with allylamine derivatives under controlled pH conditions. Purification often employs recrystallization or column chromatography, followed by structural validation via H/C NMR and X-ray crystallography . Challenges include controlling regioselectivity in N-alkylation; optimizing reaction temperature and solvent polarity (e.g., DMF vs. THF) can mitigate side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and allyl group geometry .

- X-ray crystallography : Resolves bond angles and torsional strain in the sulfonamide moiety (e.g., C–S–N–C dihedral angles ~75°) .

- Mass spectrometry (EI/HRMS) : Validates molecular ion peaks and fragmentation pathways (e.g., m/z 377.44 for [M]) .

- FT-IR : Confirms sulfonamide S=O stretches (~1370 cm) and N–H bending modes .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity and binding interactions of this sulfonamide?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties like HOMO-LUMO gaps and charge distribution on the amino group. Molecular docking (AutoDock Vina) evaluates potential interactions with biological targets (e.g., antimicrobial enzymes), identifying key hydrogen bonds between the sulfonamide oxygen and active-site residues . Challenges include accurately modeling solvent effects; implicit solvation models (e.g., PCM) improve reliability .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the benzene ring) or assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) studies : Compare derivatives with halogen (Cl, Br) or methyl groups at the para position .

- Purity validation : Use HPLC (>95% purity) to exclude interference from byproducts .

- Standardized bioassays : Replicate experiments under identical pH, temperature, and microbial strains .

Q. What mechanistic insights exist for reactions involving this sulfonamide (e.g., alkylation or cyclization)?

- Methodological Answer : Allylation reactions may follow an S1-like pathway, where a stabilized carbocation intermediate forms (e.g., benzyl carbocation from benzyl bromide). Kinetic studies (e.g., monitoring via H NMR) and isotopic labeling (e.g., O in sulfonamide) can confirm nucleophilic attack at the allyl group . Solvent polarity (e.g., acetonitrile vs. toluene) significantly influences reaction rates .

Q. How can derivatives of this compound be rationally designed for enhanced pharmacological properties?

- Methodological Answer : Introduce bioisosteres (e.g., oxadiazole or triazole rings) to improve metabolic stability. For example:

- Electron-withdrawing groups (e.g., -CF) on the benzene ring enhance antimicrobial activity .

- Co-crystallization with benzoic acid improves solubility and bioavailability .

- Hybrid derivatives (e.g., incorporating imidazo[1,2-a]pyrimidine) target phosphodiesterase enzymes .

Q. What crystallographic challenges arise in structural studies, and how are they addressed?

- Methodological Answer : Disorder in allyl or methyl groups complicates refinement. Mitigation strategies include:

- Low-temperature data collection (100 K) to reduce thermal motion .

- High-resolution diffractometers (Cu Kα, λ = 1.54178 Å) to resolve overlapping peaks .

- TWINABS software for correcting twinning in monoclinic crystals (space group P2/n) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。